![molecular formula C14H10O6 B077506 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid CAS No. 13987-45-6](/img/structure/B77506.png)
4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid
Overview
Description
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .
Synthesis Analysis
The synthesis of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid involves a solvothermal reaction. 11.20 g of 4,4′-biphenol ([1,1′-biphenyl]-4,4′-diol), 3 equivalents (24.93 g) of K2CO3, and 68 mL of N,N-dimethylformamide (DMF) are placed in a 300 mL steel reactor. The reaction is carried out with stirring at 200° C. for 70 h .
Molecular Structure Analysis
The molecular formula of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is C14H10O6 . The molecules are located on inversion centres, with one complete molecule generated from the asymmetric unit by inversion . There are intramolecular O—H…O hydrogen bonds involving the carboxylic acid group and the O atom of the adjacent methoxy group .
Chemical Reactions Analysis
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is a synthetic material intermediate that is a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .
Physical And Chemical Properties Analysis
The molecular weight of 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid is 274.22 g/mol . The exact mass is 274.04773803 g/mol . It has a complexity of 346 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 115 Ų .
Scientific Research Applications
Treatment of Inflammatory Bowel Disease (IBD)
This compound has been used in the development of a 5-aminosalicylic acid (5-ASA, mesalazine)-based anti-colitic drug with higher efficacy than sulfasalazine (SSZ), a colon-targeted prodrug of 5-ASA, for the treatment of inflammatory bowel disease (IBD) . The compound, referred to as ASA-azo-NA, consists of 5-ASA and the GPR109A agonist nicotinic acid .
In a study, oral gavage of ASA-azo-NA delivered 5-ASA and 5-aminonicotinic acid specifically to the large intestine in a 2,4-dinitrobenzene sulfonic acid (DNBS)-induced rat colitis model and ameliorated colonic damage and inflammation more effectively than oral SSZ . The colon targetability and therapeutic activity of ASA-azo-NA were examined using a dextran sulfate sodium (DSS)-induced colitis mouse model with a different pathogenesis from that of DNBS-induced colitis in rats .
ASA-azo-NA liberated 5-ASA in the cecal contents of mice while remaining stable in the small intestinal contents, with a cecal conversion rate and extent comparable to those of SSZ . Oral ASA-azo-NA and SSZ accumulated similar concentrations of 5-ASA in the cecum, indicating that ASA-azo-NA was delivered to and activated in the large intestine as efficiently as SSZ . In mice with DSS-induced colitis, oral ASA-azo-NA mitigated colonic damage and inflammation, as assessed using macroscopic and molecular indices, and was therapeutically superior to SSZ .
Future Directions
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid has been shown to be an effective reagent for the synthesis of 4-hydroxypyridine derivatives . It can also be used as a reaction component for the preparation of complex compounds such as 2-aminopyridines and 2-aminopyrimidines . This suggests potential future applications in the synthesis of these and possibly other compounds.
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic material intermediate used in the synthesis of other organic compounds .
Mode of Action
It is known to be a useful reagent in the synthesis of 4-hydroxypyridine derivatives . It can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .
Result of Action
As a synthetic intermediate, its effects would likely be indirect, resulting from the actions of the compounds it helps to synthesize .
properties
IUPAC Name |
5-(3-carboxy-4-hydroxyphenyl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-11-3-1-7(5-9(11)13(17)18)8-2-4-12(16)10(6-8)14(19)20/h1-6,15-16H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISWLBIMLGAHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448946 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13987-45-6 | |
Record name | 4,4'-Dihydroxybiphenyl-3,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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